molecular formula C25H26N4O3S B2679765 N-(4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1112034-21-5

N-(4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2679765
CAS No.: 1112034-21-5
M. Wt: 462.57
InChI Key: JJPMRTWORCRBRI-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core substituted with a 4-methoxyphenylacetamide group, a phenyl ring at position 7, a methyl group at position 5, and a propyl chain at position 3.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-4-14-29-24(31)23-22(20(15-28(23)2)17-8-6-5-7-9-17)27-25(29)33-16-21(30)26-18-10-12-19(32-3)13-11-18/h5-13,15H,4,14,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPMRTWORCRBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 4-methoxyaniline, acetic anhydride, and various pyrrolo[3,2-d]pyrimidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Compounds containing pyrrolo[3,2-d]pyrimidine moieties have shown promising anticancer activity by targeting various cellular pathways involved in tumor growth and proliferation. Studies suggest that derivatives of this compound may inhibit cancer cell lines effectively through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Activity : There is evidence supporting the antimicrobial properties of related compounds. The presence of the sulfanyl group may enhance the interaction with microbial enzymes or receptors, leading to increased efficacy against bacterial and fungal strains .
  • Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of N-(4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide:

  • Cancer Cell Line Studies : A study investigated the effects of this compound on various cancer cell lines (e.g., breast and lung cancer). Results indicated significant cytotoxic effects at micromolar concentrations, with mechanisms involving caspase activation and mitochondrial dysfunction being observed.
  • Antimicrobial Testing : In vitro tests against common pathogens demonstrated that this compound exhibited minimum inhibitory concentrations comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.
  • Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation compared to control groups, indicating its possible use in therapeutic formulations for chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis
AntimicrobialEffective against bacteria/fungi
Anti-inflammatoryReduced inflammation markers

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Pyrrolo[3,2-d]Pyrimidinone vs. Thieno[2,3-d]Pyrimidinone

The target compound’s pyrrolo[3,2-d]pyrimidinone core differs from the thieno[2,3-d]pyrimidinone scaffold in 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (, ECHEMI: 379236-68-7). The pyrrolo core contains a nitrogen atom in the five-membered ring, enhancing hydrogen-bonding capacity, whereas the thieno core incorporates sulfur, which may improve lipophilicity but reduce polarity. This difference likely impacts target selectivity and metabolic stability .

Property Target Compound Thieno[2,3-d]Pyrimidinone Analog
Core Heterocycle Pyrrolo[3,2-d]pyrimidinone Thieno[2,3-d]pyrimidinone
Key Atom Nitrogen (hydrogen bonding) Sulfur (lipophilicity)
Hypothetical logP ~3.5 (moderate polarity) ~4.2 (higher lipophilicity)

Pyrimidinone Derivatives in Pharmacopeial Standards

Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () share a pyrimidinone substructure but feature tetrahydropyrimidin-2-yl groups instead of fused bicyclic systems.

Substituent Analysis

Aromatic Substituents

The 4-methoxyphenyl group in the target compound contrasts with the 2-methylphenyl group in the thieno-pyrimidinone analog ().

Alkyl Chain Variations

The propyl chain at position 3 in the target compound vs. Propyl chains offer greater rotational freedom, while allyl groups may participate in conjugation or Michael addition reactions, affecting reactivity and in vivo stability .

Functional Group Contributions

The sulfanyl acetamide moiety is conserved across analogs (e.g., ), suggesting its critical role in binding interactions. However, the 4-hydroxy-1,6-diphenylhexan-2-yl substituent in ’s compounds introduces additional hydrogen-bond donors, which may enhance target affinity but reduce membrane permeability compared to the target compound’s simpler phenyl and methoxyphenyl groups .

Research Implications and Limitations

While direct pharmacological data for the target compound is unavailable, structural comparisons highlight key design principles:

Core Heterocycle: Pyrrolo-pyrimidinones balance polarity and rigidity, advantageous for enzyme inhibition.

Substituent Chemistry : Methoxyphenyl and propyl groups optimize solubility and metabolic profiles.

Synthetic Accessibility : Crystallographic tools like SHELX () are critical for resolving such complex structures, though synthetic routes remain unverified in the provided evidence .

Limitations : The absence of explicit bioactivity data necessitates further experimental validation. Commercial analogs () and pharmacopeial standards () provide structural insights but lack comparative efficacy or toxicity profiles.

Biological Activity

N-(4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C25H25N3O2SC_{25}H_{25}N_{3}O_{2}S, with a molecular weight of 463.6 g/mol. The presence of the methoxy group on the phenyl ring and the sulfanyl group are critical for its biological interactions.

PropertyValue
Molecular FormulaC25H25N3O2SC_{25}H_{25}N_{3}O_{2}S
Molecular Weight463.6 g/mol
Purity≥ 95%

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory properties. Key findings include:

  • Cholinesterase Inhibition : Similar pyrrolo[3,2-d]pyrimidines have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. For instance, certain derivatives showed IC50 values as low as 10.4 μM against AChE .
  • Cyclooxygenase Inhibition : The compound's structural analogs have been shown to inhibit cyclooxygenases (COX), which are involved in inflammatory processes. This suggests potential anti-inflammatory applications .

2. Anticancer Activity

Studies have reported that pyrrolo[3,2-d]pyrimidine derivatives possess anticancer properties through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives have been observed to induce cell cycle arrest in cancer cell lines by targeting specific kinases involved in cell proliferation .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, enhancing its therapeutic potential against tumors.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • In Vitro Studies : A study evaluating various pyrrolo[3,2-d]pyrimidine derivatives found that modifications in the substituents significantly affected their inhibitory potency against AChE and COX enzymes .
  • Antimicrobial Activity : Research on similar compounds indicated broad-spectrum antimicrobial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in infectious disease treatment .
  • Kinase Inhibition : A detailed kinase profiling study revealed that certain derivatives act as multikinase inhibitors with promising results against various cancer-related kinases .

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